

Spectroscopic analysis of C.I. Acid Black 94

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Compound of Interest

Compound Name: C.I. Acid Black 94

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A Spectroscopic Guide to C.I. Acid Black 94

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Spectroscopic Analysis of C.I. Acid Black 94

Introduction

C.I. Acid Black 94 is a synthetic, water-soluble trisazo dye used extensively in industrial applications, particularly for dyeing materials like wool, silk, and leather.[1][2] Its complex aromatic structure and high solubility, imparted by multiple sulfonate groups, make it a subject of interest for analytical characterization, quality control, and in studies investigating the degradation pathways of azo dyes in environmental remediation.[1] A multi-faceted spectroscopic approach is essential for the comprehensive analysis of its chemical structure and purity.

This guide provides a detailed overview of the primary spectroscopic techniques used to analyze **C.I. Acid Black 94**, complete with expected data and standardized experimental protocols.

Compound Identification:



Property	Value	Reference
C.I. Name	Acid Black 94	[2]
C.I. Number	30336	[2]
CAS Number	6358-80-1	[1][2][3]
Molecular Formula	C41H29N8Na3O11S3	[2][3]
Molecular Weight	974.88 g/mol	[2][3]

| Chemical Class | Trisazo Dye |[2] |

Chemical Structure and Spectroscopic Relevance

The intricate structure of **C.I. Acid Black 94** contains multiple chemical motifs that are interrogated by different spectroscopic methods. The key is to use a combination of techniques to build a complete analytical profile.[1]

- Chromophores (Azo and Aromatic Systems): The three azo groups (-N=N-) connecting
 extensive aromatic systems (naphthalene and phenyl rings) form a large conjugated πsystem. This system is responsible for the dye's strong absorption of light in the visible
 spectrum, which is analyzed by UV-Vis spectroscopy.[1]
- Functional Groups: The molecule contains hydroxyl (-OH), secondary amine (-NH-), and sulfonate (-SO₃⁻) groups. These groups have characteristic vibrational frequencies that are readily identified by FT-IR spectroscopy.[1]
- Molecular Mass and Ionic State: As a large, non-volatile salt, its molecular weight is best confirmed using soft-ionization mass spectrometry techniques.[1] The multiple sulfonate groups mean it will typically be analyzed in negative ion mode.[4][5]
- Proton and Carbon Environments: The unique chemical environment of each hydrogen and carbon atom in the structure can be mapped using Nuclear Magnetic Resonance (NMR), although the complexity of the molecule makes full assignment challenging.[1]

Caption: Relationship between structural features and analytical techniques.



Spectroscopic Analysis Methods Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the dye's absorbance spectrum and quantify its concentration in solution. The extensive conjugation results in strong absorption in the visible range. While specific spectral data for **C.I. Acid Black 94** is not widely published, analogous black azo dyes show a broad absorption peak across the visible spectrum, with a maximum absorption wavelength (λ max) typically between 570 and 620 nm.[6]

Expected UV-Vis Data Summary

Parameter	Expected Value/Range	Rationale
λтах	570 - 620 nm	Corresponds to $\pi \to \pi^*$ transitions in the extensive conjugated azo-aromatic system.

| Appearance | Broad absorption band | Multiple overlapping electronic transitions contribute to the black color. |

Detailed Experimental Protocol: UV-Vis Analysis

- Solvent Selection: Use a spectral grade solvent in which the dye is soluble and that is transparent in the visible region (e.g., deionized water, methanol).
- Stock Solution Preparation: Accurately weigh a small amount of **C.I. Acid Black 94** and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 100 mg/L).
- Working Solution Preparation: Prepare a dilute working solution from the stock to ensure the maximum absorbance is within the instrument's linear range (typically < 1.0 AU). A concentration of 5 x 10⁻⁵ M is often suitable.[7]
- Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
- Blank Correction: Fill a cuvette with the pure solvent and use it to perform a baseline correction across the desired wavelength range.



- Sample Measurement: Rinse and fill a cuvette with the dye working solution. Place it in the spectrophotometer.
- Spectral Acquisition: Scan the sample across a wavelength range of 250–700 nm to capture both UV and visible absorptions.[7] Record the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the key functional groups within the dye's structure, providing a molecular fingerprint. Although a specific spectrum for Acid Black 94 is not readily available, the expected absorption bands can be predicted based on its known functional groups.

Expected FT-IR Data Summary

Wavenumber (cm ^{−1})	Vibration Type	Associated Functional Group
3500 - 3200	O-H and N-H stretching (broad)	Phenolic -OH and secondary amine -NH groups, potential H- bonding.[8]
3100 - 3000	Aromatic C-H stretching	Phenyl and naphthalene rings.
~1620	Aromatic C=C stretching	Phenyl and naphthalene rings.
~1500	N=N stretching (azo group)	Azo linkages (often weak or masked by aromatic signals).
1260 - 1150	S=O asymmetric stretching	Sulfonate group (-SO₃⁻).

| 1080 - 1000 | S=O symmetric stretching | Sulfonate group (-SO₃⁻). |

Detailed Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

• Sample Preparation: Weigh approximately 1-2 mg of the dry C.I. Acid Black 94 powder.[9]



- Grinding: Add the sample to an agate mortar containing ~150 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
 [9][10]
- Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.[9]
- Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for detailed structural elucidation. However, for a molecule as large and complex as **C.I. Acid Black 94**, the ¹H and ¹³C spectra will be very complex with many overlapping signals. Specific NMR studies on this compound are not extensively published.[1] Its primary use would be to confirm the presence of key structural motifs (like aromatic regions) and to identify major impurities in commercial preparations, often after separation.[11]

Expected NMR Data Summary



Nucleus	Chemical Shift (δ ppm) Range	Corresponding Structural Feature
¹ H	7.0 - 8.5	Aromatic protons on the naphthalene and phenyl rings.[1]
¹ H	> 9.0 (broad)	Phenolic -OH and amine -NH protons (exchangeable).
¹ H	~2.2	Methyl (-CH₃) protons on the o-tolyl group.

| 13C | 110 - 160 | Aromatic carbons. |

Detailed Experimental Protocol: ¹H NMR Analysis

- Solvent Selection: Choose a suitable deuterated solvent in which the dye is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for sulfonated dyes but will cause exchangeable -OH and -NH protons to disappear from the spectrum.
- Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
- Data Acquisition: Acquire the ¹H NMR spectrum. Parameters should be optimized, but typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.
- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

Mass Spectrometry (MS)



Mass spectrometry is the definitive technique for confirming the molecular weight of **C.I. Acid Black 94**. Due to the dye's high polarity, large mass, and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.[5] ESI is particularly well-suited for ionic compounds like sulfonated dyes and is often coupled with liquid chromatography (LC) for the analysis of mixtures.[4]

Expected Mass Spectrometry Data Summary

Parameter	Value	Notes
Molecular Formula	C41H29N8Na3O11S3	
Exact Mass	974.0811 g/mol	Mass of the neutral molecule without sodium ions.[3]

| Observed Ions (ESI⁻) | [M-3Na+2H]⁻, [M-2Na+H]²⁻/2, [M-Na]³⁻/3 | In negative ion mode, expect multiply charged ions due to the three sulfonate groups.[5] |

Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

- Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 μg/mL) in a suitable mobile phase, such as a water/methanol or water/acetonitrile mixture.
- Chromatography (Optional but Recommended): Use a reversed-phase C18 HPLC column to separate the dye from impurities before it enters the mass spectrometer. A gradient elution with a mobile phase containing a volatile buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is common.[12]
- Ionization: Introduce the sample into an ESI source. A negative ion mode is required for analyzing sulfonated dyes.[4][13]
- MS Parameters:
 - Capillary Voltage: Set between 3-4 kV.



- Drying Gas: Use nitrogen at a flow rate and temperature (e.g., 300-350 °C) optimized to desolvate the ions.[12]
- Nebulizer Pressure: Set to an appropriate pressure (e.g., 40 psig) to ensure a stable spray.[12]
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 100-1500). High-resolution mass analyzers like TOF or Orbitrap are preferred for accurate mass determination.
- Data Analysis: Identify the molecular ion peaks corresponding to the various deprotonated and desodiated species of the dye.

Integrated Analytical Workflow

A comprehensive analysis of a **C.I. Acid Black 94** sample involves a logical sequence of steps, often beginning with separation and followed by a suite of spectroscopic techniques for unambiguous identification and characterization.

Caption: Integrated workflow for the comprehensive analysis of C.I. Acid Black 94.

Conclusion

The thorough characterization of **C.I. Acid Black 94** necessitates a synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms its chromophoric properties, FT-IR provides a fingerprint of its functional groups, mass spectrometry validates its molecular weight, and NMR offers deep structural insights. Adherence to detailed experimental protocols is critical for obtaining high-quality, reproducible data essential for research, quality control, and regulatory purposes. This integrated approach ensures a complete and accurate understanding of this complex industrial dye.

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